4-{[4-(Furan-2-amido)phenyl]carbamoyl}butanoic acid
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Overview
Description
4-{[4-(Furan-2-amido)phenyl]carbamoyl}butanoic acid is an organic compound that features a furan ring, an amide linkage, and a butanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Furan-2-amido)phenyl]carbamoyl}butanoic acid typically involves the following steps:
Formation of the Furan-2-amido Intermediate: The initial step involves the preparation of the furan-2-amido intermediate. This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Coupling with Phenylcarbamoyl Butanoic Acid: The furan-2-amido intermediate is then coupled with phenylcarbamoyl butanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Furan-2-amido)phenyl]carbamoyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide linkage can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-{[4-(Furan-2-amido)phenyl]carbamoyl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[4-(Furan-2-amido)phenyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and amide linkage allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(Furan-2-amido)phenyl]carbamoyl}butanoic acid: Similar structure but with the furan ring attached at a different position on the phenyl ring.
4-{[4-(Furan-2-amido)phenyl]carbamoyl}pentanoic acid: Similar structure but with a pentanoic acid moiety instead of butanoic acid.
4-{[4-(Furan-2-amido)phenyl]carbamoyl}propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
Uniqueness
4-{[4-(Furan-2-amido)phenyl]carbamoyl}butanoic acid is unique due to its specific combination of the furan ring, amide linkage, and butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[4-(furan-2-carbonylamino)anilino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-14(4-1-5-15(20)21)17-11-6-8-12(9-7-11)18-16(22)13-3-2-10-23-13/h2-3,6-10H,1,4-5H2,(H,17,19)(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWCESJOEAPZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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